molecular formula C45H81NO9 B1261373 1-O-(alpha-D-galactopyranosyl)-N-(15-phenylpentadecanoyl)phytosphingosine

1-O-(alpha-D-galactopyranosyl)-N-(15-phenylpentadecanoyl)phytosphingosine

Cat. No. B1261373
M. Wt: 780.1 g/mol
InChI Key: LLJAWVSVBUNVLO-FPEIYDPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-(alpha-D-galactopyranosyl)-N-(15-phenylpentadecanoyl)phytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and a 15-phenylpentadecanoyl group attached to the nitrogen.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : The synthesis of galactosylphytosphingosine compounds, including the specific compound , involves techniques like glycosidation and N-acylation. These processes are crucial for producing cerebrosides, a type of sphingolipid, with potential biological applications. The synthesis process has been refined over the years to improve yield and purity (Pascher, 1974).

  • Molecular Structure Analysis : The structure of such compounds has been confirmed through various analytical techniques like infrared and mass spectrometry. Understanding the molecular structure is essential for determining its potential biological functions and interactions (Pascher, 1974).

Biological Activity and Potential Applications

  • Immunomodulatory Properties : Certain derivatives of galactosylceramides, which include variations of phytosphingosine, show promise in immunomodulation. These compounds can potentially skew cytokine release profiles, making them relevant in treatments targeting specific immune responses (Trappeniers et al., 2008).

  • Antigenic Activity in Therapeutics : Some analogs of galactosylceramide demonstrate significant antigenic activity, indicating their potential in immunotherapy. Their synthesis and structure-activity relationship are key areas of research, highlighting their potential in treating various immune-related conditions (Ndonye et al., 2005).

  • Glycolipid Synthesis for Immunostimulation : The synthesis of specific glycolipids, including those with a galactopyranosyl group, has shown promise in immunostimulation. These synthetic efforts aim at creating molecules that can effectively stimulate immune cells (Chen et al., 2004).

  • Impact on Mouse Splenocytes : Research on various synthetic galactosyl ceramides, including derivatives of phytosphingosine, has elucidated their impact on mouse splenocytes. These studies contribute to understanding how these compounds can modulate immune responses (Fan et al., 2005).

properties

Product Name

1-O-(alpha-D-galactopyranosyl)-N-(15-phenylpentadecanoyl)phytosphingosine

Molecular Formula

C45H81NO9

Molecular Weight

780.1 g/mol

IUPAC Name

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-15-phenylpentadecanamide

InChI

InChI=1S/C45H81NO9/c1-2-3-4-5-6-7-8-12-15-18-21-27-32-38(48)41(50)37(35-54-45-44(53)43(52)42(51)39(34-47)55-45)46-40(49)33-28-22-19-16-13-10-9-11-14-17-20-24-29-36-30-25-23-26-31-36/h23,25-26,30-31,37-39,41-45,47-48,50-53H,2-22,24,27-29,32-35H2,1H3,(H,46,49)/t37-,38+,39+,41-,42-,43-,44+,45-/m0/s1

InChI Key

LLJAWVSVBUNVLO-FPEIYDPGSA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCCC2=CC=CC=C2)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCCC2=CC=CC=C2)O)O

Origin of Product

United States

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